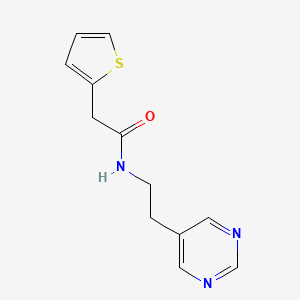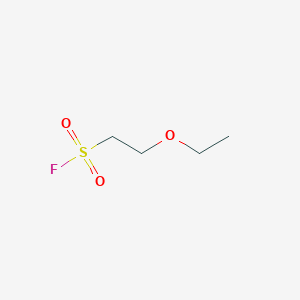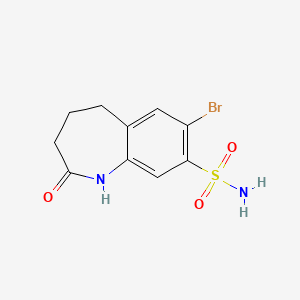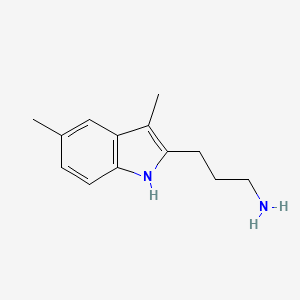
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine, also known as DMIA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug discovery, and neuroscience. DMIA belongs to the class of indole-based compounds and has a unique chemical structure that makes it an interesting molecule for scientific research.
Mecanismo De Acción
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine exerts its biological effects by binding to the serotonin receptors in the brain. This binding leads to the activation of intracellular signaling pathways that regulate various physiological processes such as mood, appetite, and sleep. 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has been shown to act as a partial agonist of the serotonin receptor, which means that it can both activate and inhibit the receptor depending on the concentration and location of the receptor.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a high affinity for serotonin receptors, which makes it an ideal tool for studying the effects of serotonin signaling in various biological systems. However, 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine also has some limitations. It is a relatively new compound, and its effects on various biological systems are still being studied. Additionally, 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has been shown to have some toxicity in animal models, which raises concerns about its safety for use in humans.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine. One area of interest is the development of new drugs based on the structure of 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine for the treatment of various neurological disorders. Another area of interest is the use of 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine in various animal models and to assess its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine involves the reaction of 3,5-dimethylindole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium borohydride to yield 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine in high yield and purity.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have a high affinity for serotonin receptors, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-5-6-13-11(8-9)10(2)12(15-13)4-3-7-14/h5-6,8,15H,3-4,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMPZYHWMZQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)
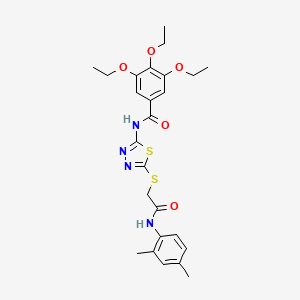
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)
![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
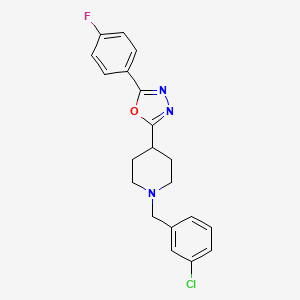
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)
